molecular formula C5H9Br2NO2 B6315838 t-Butyl dibromocarbamate, 95% CAS No. 358365-86-3

t-Butyl dibromocarbamate, 95%

Cat. No. B6315838
CAS RN: 358365-86-3
M. Wt: 274.94 g/mol
InChI Key: KCXLLRXVLYZWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl dibromocarbamate, also known as t-Butyl N,N-dibromocarbamate, is a white solid used as a building block in organic synthesis. It is derived from carbamic acid .


Synthesis Analysis

T-Butyl N,N-dibromocarbamate can be readily obtained in high yield by bromination of crude t-butyl carbamate contaminated with ca. 10% of an unidentified impurity . The reaction is carried out at room temperature by adding bromine to the aqueous solution of t-butyl carbamate containing 10% excess of potassium carbonate .


Molecular Structure Analysis

The X-ray structure of a similar compound, tert-butyl carbazate, was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .


Chemical Reactions Analysis

The addition of t-butyl N,N-dibromocarbamate to a variety of terminal alkenes has been studied . The reaction was spontaneously initiated and proceeded smoothly in refluxing dichloromethane . The N-bromo adducts, formed upon addition, could be reduced in situ with aqueous sodium sulfite to give the corresponding 2-bromo-N-Boc-amines .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of t-Butyl dibromocarbamate were not found in the search results, it is known that carbamates are stable and well known . They are formally derived from carbamic acid and include organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .

Scientific Research Applications

Organic Synthesis

Tert-butyl N,N-dibromocarbamate can be used in organic synthesis . It has unique structural features and wide applications, making it a valuable compound in organic synthesis .

Nitration Reactions

This compound can be used in nitration reactions of alkane, alkene, alkyne, and aromatic compounds . Nitration is a fundamental process in organic chemistry, where a nitro group is added to a molecule.

Nitrosylation Reactions

Tert-butyl N,N-dibromocarbamate can be used in nitrosylation and sequential nitrosylation reactions . Nitrosylation is a process where a nitrosyl group is introduced into a molecule.

Source of Nitrogen and Oxygen

In certain reactions, this compound can be used as a source of nitrogen and oxygen . This is particularly useful in reactions where these elements need to be introduced in a controlled manner.

Duplex-forming Ability Enhancement

Research indicates that certain modifications with N-tert-butylguanidine or N-tert-butyl-N’-methylguanidine can significantly increase the RNA-binding affinity . While it’s not directly mentioned, similar compounds to Tert-butyl N,N-dibromocarbamate might have potential in this area.

Potential Use in Drug Development

While not directly mentioned, compounds similar to Tert-butyl N,N-dibromocarbamate have been used in the development of drugs . Given its chemical properties, it’s possible that Tert-butyl N,N-dibromocarbamate could have applications in this field.

Future Directions

While specific future directions for t-Butyl dibromocarbamate were not found in the search results, it is clear that carbamates and related compounds continue to be of interest in the field of organic chemistry. They are used in a variety of reactions and the development of new synthetic procedures and applications is an ongoing area of research .

properties

IUPAC Name

tert-butyl N,N-dibromocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXLLRXVLYZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282293
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358365-86-3
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358365-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.